molecular formula C10H10BrNO3 B1451124 Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate CAS No. 1138443-99-8

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate

Cat. No.: B1451124
CAS No.: 1138443-99-8
M. Wt: 272.09 g/mol
InChI Key: LWYALCCHDRNHDP-ONEGZZNKSA-N
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Description

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Polymerization

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate is used in the synthesis of various compounds and polymerization processes. For instance, adducts formed from 3-hydroxypyridine and dipolarophiles like acrylonitrile and methyl acrylate are converted into different derivatives through processes like quaternisation and Hofmann elimination, leading to compounds like 4-cyanotropolone and 4-methoxycarbonyltropolone. These reactions demonstrate the compound's role in creating complex chemical structures, essential for advanced material development (Katritzky et al., 1980).

2. Catalysis and Chemical Reactions

In the field of catalysis, this compound is involved in various chemical reactions. One study describes the use of palladium nanoparticles supported on polyvinylpyridine, showing high catalytic activity in Heck C-C coupling reactions with methyl acrylate (Evangelisti et al., 2009). This indicates the compound's utility in facilitating complex chemical syntheses, which is pivotal in pharmaceutical and industrial chemistry.

3. Anticorrosion Applications

This compound also finds applications in anticorrosion. It is used in formulations to inhibit corrosion of metals like steel in harsh chemical environments. For example, a study on the anticorrosion of X70 steel in HCl using derivatives of methyl acrylate demonstrated significant inhibition efficiency, highlighting the compound's potential in industrial applications to protect metal surfaces (Xia et al., 2015).

4. Atmospheric Chemistry

In atmospheric chemistry, acrylate esters, including this compound, are studied for their reactions with radicals like OH and Cl. Research on the gas-phase reactions of acrylate esters helps understand their atmospheric degradation processes, which is crucial for assessing their environmental impact and behavior (Moreno et al., 2014).

Properties

IUPAC Name

methyl (E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9-5-7(11)6-12-8(9)3-4-10(13)15-2/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYALCCHDRNHDP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC(=C1)Br)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673853
Record name Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-99-8
Record name Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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